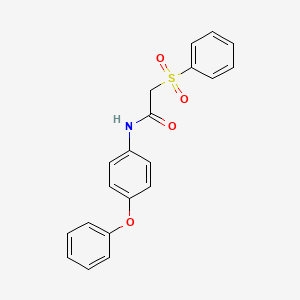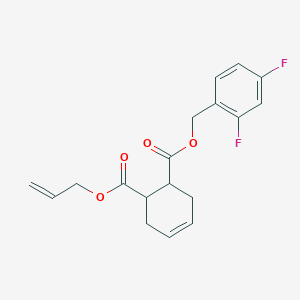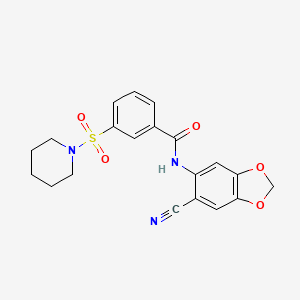![molecular formula C19H28N2O2 B6124908 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is also known as Flibanserin and has been studied extensively for its effects on the central nervous system. In
Mécanisme D'action
The exact mechanism of action of 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine while decreasing the levels of serotonin in the brain. This leads to an increase in sexual desire and arousal.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol has several biochemical and physiological effects. These include an increase in genital sensation, vaginal lubrication, and orgasm intensity. The compound has also been shown to decrease distress related to sexual dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol has several advantages and limitations for lab experiments. One advantage is that it is a selective serotonin receptor agonist, which means it has a specific target in the brain. This makes it easier to study its effects. However, one limitation is that it has a short half-life, which means it needs to be administered frequently.
Orientations Futures
There are several future directions for research on 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol. One direction is to study its effects on postmenopausal women with sexual dysfunction. Another direction is to investigate its potential applications in the treatment of other psychiatric disorders such as depression and anxiety. Additionally, there is a need for more research on the long-term effects of the compound.
Conclusion:
In conclusion, 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has potential applications in the treatment of female sexual dysfunction. The compound has been studied extensively for its effects on the central nervous system, and its mechanism of action is believed to involve the modulation of neurotransmitters such as dopamine and serotonin. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on the compound, including its effects on postmenopausal women and its potential applications in the treatment of other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol involves several steps. The starting material is 2-(2-hydroxyethoxy)ethylamine, which is reacted with 4-(1-benzofuran-2-ylmethyl)piperazine in the presence of a base such as sodium hydride. The resulting product is then treated with isobutyl bromide to form the final compound. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol has been studied extensively for its potential applications in the treatment of female sexual dysfunction. The compound has been shown to increase sexual desire and arousal in premenopausal women with hypoactive sexual desire disorder. It is believed to work by modulating the levels of neurotransmitters such as dopamine and serotonin in the brain.
Propriétés
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15(2)12-21-9-8-20(13-17(21)7-10-22)14-18-11-16-5-3-4-6-19(16)23-18/h3-6,11,15,17,22H,7-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIVWHDQLBFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)
![2-[4-cyclopentyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6124857.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)
![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)

![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6124915.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)

![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)